molecular formula C16H32O B095793 3-Hexadecanone CAS No. 18787-64-9

3-Hexadecanone

Cat. No.: B095793
CAS No.: 18787-64-9
M. Wt: 240.42 g/mol
InChI Key: LTMXHUUHBSCKEK-UHFFFAOYSA-N
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Description

3-Hexadecanone: is an organic compound with the molecular formula C16H32O . It is a ketone, specifically a long-chain aliphatic ketone, where the carbonyl group is located at the third carbon of a sixteen-carbon chain. .

Chemical Reactions Analysis

Types of Reactions: 3-Hexadecanone undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids.

    Reduction: It can be reduced to form secondary alcohols.

    Substitution: It can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminium hydride are commonly used.

    Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are often employed.

Major Products Formed:

    Oxidation: Hexadecanoic acid.

    Reduction: 3-Hexadecanol.

    Substitution: Various substituted ketones depending on the nucleophile used.

Scientific Research Applications

3-Hexadecanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hexadecanone involves its interaction with various molecular targets. It can act as a substrate for enzymes involved in fatty acid metabolism. The carbonyl group in this compound can participate in nucleophilic addition reactions, making it a versatile intermediate in biochemical pathways .

Comparison with Similar Compounds

  • 2-Hexadecanone
  • 1-Hexadecanol
  • Hexadecanoic acid

Comparison:

  • 2-Hexadecanone: Similar to 3-Hexadecanone but with the carbonyl group at the second carbon. It has slightly different reactivity and physical properties.
  • 1-Hexadecanol: An alcohol with a hydroxyl group instead of a carbonyl group. It has different chemical reactivity, particularly in oxidation and reduction reactions.
  • Hexadecanoic acid: A carboxylic acid with a carboxyl group instead of a carbonyl group. It has different acidity and reactivity in esterification and amidation reactions.

This compound is unique due to its specific position of the carbonyl group, which influences its reactivity and applications in various fields .

Properties

IUPAC Name

hexadecan-3-one
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InChI

InChI=1S/C16H32O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)4-2/h3-15H2,1-2H3
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InChI Key

LTMXHUUHBSCKEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H32O
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DSSTOX Substance ID

DTXSID4066412
Record name 3-Hexadecanone
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Molecular Weight

240.42 g/mol
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Physical Description

White crystalline solid; [Alfa Aesar MSDS]
Record name 3-Hexadecanone
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CAS No.

18787-64-9
Record name 3-Hexadecanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Has the antibacterial activity of 3-Hexadecanone been investigated?

A: While this compound itself has not been independently assessed for antibacterial activity, studies have investigated the antimicrobial properties of essential oils containing this compound. Notably, the essential oil of Lantana involucrate, in which this compound is a major component, showed weak antibacterial activity against Bacillus cereus and Staphylococcus aureus []. This finding suggests a potential area for further research into the specific antimicrobial properties of this compound.

Q2: Are there any studies on the formation of this compound by microorganisms?

A: Yes, research has shown that certain soil microorganisms, like a specific Arthrobacter species, can produce this compound through the oxidation of n-hexadecane []. Interestingly, this process involves the intermediary formation of 2- and 3-hexadecanols, highlighting a potential metabolic pathway for the biosynthesis of this ketone []. This finding suggests the potential for biocatalytic applications of microorganisms in producing this compound.

Q3: Is there any spectroscopic data available for this compound?

A: While specific spectroscopic data for this compound isn't detailed within these research articles, its presence in various samples has been confirmed through GC-MS analysis [, ]. This technique allows for the separation and identification of compounds based on their mass-to-charge ratio, providing valuable structural information.

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